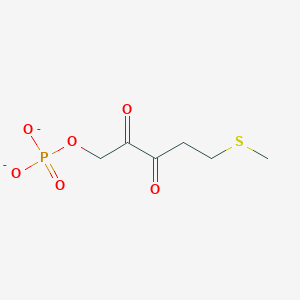
ATTO 465 maleimid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 465 maleimid is a complex organic compound with potential applications in various scientific fields. This compound features an acridinium core, which is known for its photophysical properties, making it useful in fluorescence-based applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATTO 465 maleimid involves multiple steps. One common method includes the reaction of 3,6-diaminoacridine with a suitable alkylating agent to introduce the 4-oxobutyl group. This is followed by the attachment of the pyrrol-1-yl group through a nucleophilic substitution reaction. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
ATTO 465 maleimid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acridinium core to its corresponding dihydroacridine form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds.
Wissenschaftliche Forschungsanwendungen
ATTO 465 maleimid has several applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioimaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Wirkmechanismus
The mechanism of action of ATTO 465 maleimid involves its interaction with molecular targets through its acridinium core. The compound can intercalate into DNA, disrupting cellular processes and leading to cell death. Additionally, its photophysical properties allow it to generate reactive oxygen species upon light activation, contributing to its therapeutic effects in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-diaminoacridine: A simpler analog with similar fluorescent properties but lacking the additional functional groups.
10-methylacridinium perchlorate: Another acridinium derivative with different substituents, used in similar applications.
Uniqueness
ATTO 465 maleimid is unique due to its combination of functional groups, which enhance its photophysical properties and expand its range of applications. The presence of the pyrrol-1-yl group and the 4-oxobutyl chain provides additional sites for chemical modification, making it a versatile compound for various research purposes.
Eigenschaften
Molekularformel |
C23H24ClN5O7 |
|---|---|
Molekulargewicht |
517.9 g/mol |
IUPAC-Name |
4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate |
InChI |
InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5) |
InChI-Schlüssel |
OORWFOZQFZBUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)NCCN4C(=O)C=CC4=O)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone](/img/structure/B1262650.png)






![[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262662.png)


